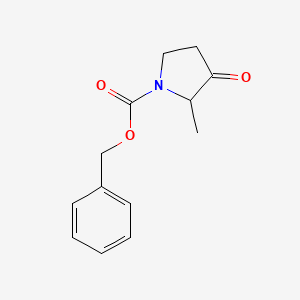

Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Description

Structural Characterization of Benzyl 2-Methyl-3-Oxopyrrolidine-1-Carboxylate

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound reflects its structural components:

- A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

- A methyl group at the 2-position.

- A ketone at the 3-position.

- A benzyl carboxylate group at the 1-position.

The molecular formula is C₁₃H₁₅NO₃ , with a molecular weight of 233.26 g/mol . The stereochemistry of the methyl group at the 2-position can influence its reactivity, though most synthetic routes produce racemic mixtures unless chiral catalysts are employed.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

- 1740 cm⁻¹ : Stretching of the carboxylate C=O.

- 1685 cm⁻¹ : Stretching of the ketone C=O.

- 1200–1100 cm⁻¹ : C–O–C asymmetric stretching of the ester group.

Mass Spectrometry

The molecular ion peak appears at m/z 233.26 , consistent with the molecular weight. Fragmentation patterns include loss of the benzyl group (m/z 91) and decarboxylation (m/z 189).

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound is limited, related pyrrolidine carboxylates exhibit envelope conformations with the nitrogen atom deviating from the plane of the ring. Computational studies (DFT at B3LYP/6-31G*) predict a puckering amplitude of 0.6 Å for the pyrrolidine ring, with the methyl group adopting an equatorial position to minimize steric hindrance. Hydrogen bonding between the ketone oxygen and adjacent protons stabilizes the conformation, as observed in analogs like tert-butyl 3-oxopyrrolidine-1-carboxylate.

Comparative Analysis with Related Pyrrolidine Carboxylates

Properties

IUPAC Name |

benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-10-12(15)7-8-14(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRCSLUPXCTDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxyl derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-methyl-3-oxo-4-pyrrolidinecarboxylate, while reduction may produce benzyl 2-methyl-3-hydroxy-4-pyrrolidinecarboxylate.

Scientific Research Applications

Chemistry

Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo several chemical transformations, including:

- Oxidation : The benzylic position can be oxidized to produce benzoic acid derivatives.

- Reduction : The carbonyl group can be reduced to alcohols using hydrogenation catalysts.

- Substitution Reactions : Nucleophilic substitution allows for the introduction of various substituents at the benzylic position.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Benzoic acid derivatives |

| Reduction | Pd/C with H₂ | Alcohol derivatives |

| Substitution | Alkyl halides | Substituted benzyl derivatives |

Biology

In biological research, this compound has been investigated for its potential role in enzyme inhibition and protein binding studies. Its interactions with specific molecular targets can modulate biological pathways, making it a candidate for further pharmacological exploration.

Case studies have shown that compounds similar to this compound can act as inhibitors of enzymes involved in critical biological processes. For example, research has demonstrated that structurally related compounds can inhibit fatty acid amide hydrolase, leading to elevated endocannabinoid levels in the brain and potential therapeutic effects for pain management .

Medicine

The medicinal applications of this compound are particularly promising. It has been explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents targeting various diseases.

Notably, compounds derived from this structure have shown potential as inhibitors of influenza virus neuraminidase . These findings suggest that this compound could play a role in developing antiviral medications.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to serve as an intermediate in complex synthetic pathways makes it valuable for manufacturing various chemical products.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Ethoxycarbonylmethyl (in ) increases molecular weight and lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility. Chloro substituents (e.g., ) improve electrophilicity, enabling cross-coupling reactions or serving as leaving groups.

Biological Relevance :

- Pyrrolidine derivatives with spirocyclic architectures (e.g., ) exhibit enhanced binding to enzymes like MAO due to conformational rigidity.

- The ketone group in the target compound may participate in hydrogen bonding with biological targets, a feature less prominent in esterified analogs.

Synthetic Utility :

- The Cbz-protected nitrogen in all listed compounds allows selective deprotection, enabling sequential functionalization .

- Crystallographic tools (e.g., SHELX , Mercury ) are critical for analyzing ring puckering and intermolecular interactions in these molecules.

Research Findings and Structural Insights

Ring Puckering and Conformation: Cremer and Pople’s puckering coordinates are essential for analyzing the nonplanar geometry of pyrrolidine rings. The 3-oxo group in the target compound likely induces slight flattening of the ring, altering pseudorotation dynamics compared to fully saturated analogs.

Crystallographic Validation :

- Tools like ORTEP-3 and Mercury CSD enable visualization of bond lengths and angles, ensuring structural accuracy. For example, the spirocyclic compound in was validated using these methods, confirming its stereochemical integrity.

Toxicity and Safety: While toxicity data for the target compound are unavailable, analogs like benzyl 4-aminopiperidine-1-carboxylate highlight the need for thorough toxicological profiling, as incomplete studies pose risks in drug development.

Biological Activity

Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a pyrrolidine ring with a carboxylate group and a benzyl substituent. Its unique substitution pattern imparts distinct chemical properties that influence its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological profile .

The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. These interactions may modulate key signaling pathways associated with cell proliferation and apoptosis .

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity. In particular, studies utilizing human lung adenocarcinoma (A549) models have shown that certain derivatives can significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of various derivatives, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that some derivatives exhibited notable cytotoxic effects on A549 cells, while others showed limited activity . The following table summarizes the findings:

| Compound | Viability (%) | Comparison to Cisplatin |

|---|---|---|

| Compound A | 66% | More effective |

| Compound B | 78% | Less effective |

| Compound C | 86% | Comparable |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. While some derivatives demonstrated activity against various pathogens, including multidrug-resistant strains, others were ineffective against Gram-negative bacteria .

Case Study: Antimicrobial Screening

In screening assays against clinically significant pathogens, the following results were observed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | >64 µg/mL |

| Escherichia coli | >64 µg/mL |

| Staphylococcus aureus (MRSA) | Effective at lower concentrations |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzyl and pyrrolidine moieties can significantly alter the biological activity of the compounds. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring often enhances anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via esterification or substitution reactions. For example, benzyl protection of pyrrolidine derivatives using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) is a common approach. Oxidation of secondary alcohols (e.g., using KMnO₄ or CrO₃) or ketone formation via Friedel-Crafts acylation may introduce the 3-oxo group. Yield optimization depends on reaction temperature, stoichiometry of reagents, and catalyst choice (e.g., Lewis acids for acylation). Impurities from side reactions (e.g., over-oxidation) require purification via column chromatography or recrystallization .

Q. What safety precautions are critical when handling this compound, given limited toxicological data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- Ventilation : Work in a fume hood to prevent inhalation exposure .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a tightly sealed container in a dry, well-ventilated area away from ignition sources .

Advanced Research Questions

Q. How can computational methods predict the reactivity and intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the 3-oxo group may act as a hydrogen-bond acceptor .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or crystallization tendencies. Polar aprotic solvents (e.g., DMSO) may stabilize the carbonyl group .

- Graph Set Analysis : Map hydrogen-bonding patterns in crystal structures to predict packing motifs .

Q. What crystallographic techniques resolve the molecular conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure solution and refinement. Assign anisotropic displacement parameters to model thermal motion .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in the pyrrolidine ring and benzyl group .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the pyrrolidine ring .

Q. How do structural modifications (e.g., substituent position) alter the compound’s physicochemical properties?

- Comparative Analysis :

| Compound Name | Key Structural Feature | Impact on Properties |

|---|---|---|

| This compound | Methyl at C2, ketone at C3 | Enhanced lipophilicity; ketone enables hydrogen bonding |

| (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Chiral center at C2, ketone at C4 | Steric hindrance affects enantioselective reactivity |

| Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | Ester at C3, ketone at C5 | Altered metabolic stability in biological assays |

Data Contradictions and Mitigation Strategies

Q. How should researchers address discrepancies in hazard classifications for related compounds?

- Example : While some SDS state "no known hazards" for benzyl carboxylates , others highlight insufficient toxicological data .

- Mitigation :

- Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity).

- Apply the precautionary principle: Assume acute toxicity until proven otherwise .

Experimental Design Considerations

Q. What analytical techniques validate the purity and stability of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.